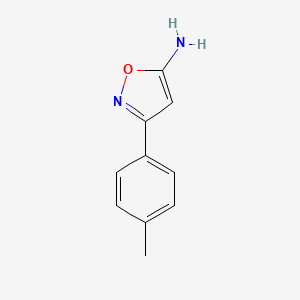

3-(4-Methylphenyl)isoxazol-5-amine

Beschreibung

Contextualization within Isoxazole (B147169) Chemistry and Heterocyclic Compounds

Isoxazoles are five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic distribution and geometry, making the isoxazole ring a versatile building block in organic synthesis. The presence of the heteroatoms allows for a range of chemical modifications, enabling the fine-tuning of a molecule's biological activity.

The broader family of heterocyclic compounds is of paramount importance in medicinal chemistry, with a significant percentage of all known drugs containing at least one heterocyclic ring. Their structural diversity and ability to interact with biological targets make them indispensable tools for drug discovery.

Significance of the 3-(4-Methylphenyl)isoxazol-5-amine Scaffold in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The combination of the 3-aryl and 5-amino substituents on the isoxazole ring creates a molecule with specific steric and electronic features that can lead to potent and selective interactions with biological targets.

One of the notable applications of this compound is in the preparation of Acyl Ketolide derivatives of Erythromycin, which are useful as antibacterial agents. chemicalbook.com This highlights the role of this specific isoxazole derivative as a key intermediate in the synthesis of more complex and therapeutically relevant molecules.

The isoxazole ring itself is a component of several commercially available drugs, underscoring the therapeutic potential of this heterocyclic system. nih.gov The structural features of this compound make it an attractive starting point for the development of new chemical entities with a wide range of potential pharmacological activities.

Historical Development and Milestones in this compound Research

The synthesis of isoxazoles has a long history, with early methods dating back to the late 19th and early 20th centuries. A significant milestone in the preparation of related 5-aminoisoxazoles was a process described in a 1966 patent, which detailed a method for preparing these compounds, highlighting their importance as intermediates for sulfisoxazoles, a class of therapeutic agents. google.com

For the synthesis of this compound, a plausible route would involve the reaction of a p-tolyl-substituted nitrile oxide with an amino-substituted alkyne or a synthetic equivalent. Alternatively, the reaction of a β-keto-nitrile bearing a p-tolyl group with hydroxylamine (B1172632) would also be a viable pathway. A closely related compound, (3-para-tolyl-isoxazol-5-yl)methanol, has been synthesized via the [3+2] cycloaddition of a benzaldoxime (B1666162) derivative, further supporting the feasibility of such synthetic strategies. biolmolchem.com

More recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of isoxazole derivatives, often employing multicomponent reactions and green catalysts. nih.govmdpi.com These advancements continue to facilitate the exploration of the chemical space around the isoxazole scaffold, including derivatives like this compound.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 28883-91-2 |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| Melting Point | 149-150 °C |

| Appearance | Off-white to light brown solid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSTGHORLJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341878 | |

| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28883-91-2 | |

| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylphenyl Isoxazol 5 Amine and Its Analogs

Established Synthetic Routes to the Isoxazole (B147169) Core and 3-(4-Methylphenyl)isoxazol-5-amine

The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry, with several robust methods available for its construction. These strategies are applicable to the synthesis of this compound, a molecule of interest due to the prevalence of the isoxazole core in medicinal chemistry. nih.gov

Cycloaddition Reactions for Isoxazole Ring Formation

The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is a cornerstone of isoxazole synthesis. nih.gov This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). For the synthesis of 3-aryl isoxazoles, the reaction between an aryl nitrile oxide and an alkyne is highly effective and often proceeds with complete regioselectivity. nih.govrsc.org

Nitrile oxides are commonly generated in situ from aldoximes using oxidizing agents or from hydroximoyl chlorides with a base. nih.govchemrxiv.org For instance, 4-methylbenzaldehyde (B123495) oxime can be converted to the corresponding 4-methylphenylnitrile oxide, which then reacts with a suitable alkyne to form the 3-(4-methylphenyl)isoxazole ring. The choice of alkyne determines the substituent at the 5-position. To obtain the 5-amino group, a protected amino alkyne or a precursor that can be readily converted to an amine would be required.

Catalysts, such as copper(I), can be employed to facilitate these reactions, allowing them to proceed at room temperature with high yields and regioselectivity. chemrxiv.orgorganic-chemistry.org Hypervalent iodine reagents have also been shown to induce the rapid formation of nitrile oxides from oximes, leading to efficient isoxazole synthesis upon reaction with terminal alkynes. rsc.org

| Dipole Precursor | Dipolarophile | Conditions | Product Class | Yield | Citation |

| Substituted Phenyloxime | Phenylacetylene derivative | NCS, DBU, DMF, 6 h | 3,5-Disubstituted isoxazole | 61% (for phenyl) | nih.gov |

| Oxime | Terminal Alkyne | Hypervalent Iodine | 3,5-Disubstituted isoxazole | High | rsc.org |

| Phenyl hydroximoyl chloride | 1,3-Diketone | DIPEA, water | 3,4,5-Trisubstituted isoxazole | Good to Excellent | nih.gov |

| Aromatic Oxime | α-Azido Acrylate | NCS, TEA, DMF, 90°C | 3,4,5-Trisubstituted isoxazole | Good to Excellent | organic-chemistry.org |

This table presents examples of cycloaddition reactions used to form the isoxazole scaffold. The specific synthesis of the title compound would require an alkyne with a masked or protected amino group.

Condensation and Cyclization Protocols for Isoxazole Synthesis

Classical methods for isoxazole synthesis often rely on the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com The initial reaction forms an oxime intermediate with one carbonyl group, which then undergoes intramolecular cyclization by attacking the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring. youtube.com

A direct and synthetically useful route to 5-aminoisoxazoles involves the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine. researchgate.net In this approach, the thiocarbamoylcyanoacetate, prepared from an aryl isothiocyanate and ethyl cyanoacetate, cyclizes with hydroxylamine to form the 5-aminoisoxazole structure directly. researchgate.net The formation of the 5-aminoisoxazole, rather than an isoxazolone, is attributed to the high electrophilicity of the cyano group, which preferentially reacts with the nucleophilic oximino group. researchgate.net

Another relevant approach is the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones through the condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and an aromatic aldehyde. researchgate.net While this yields an isoxazolone, these intermediates can potentially be converted to aminoisoxazoles.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Class | Citation |

| Ethyl arylthiocarbamoyl-cyanoacetate | Hydroxylamine | Ethanol, reflux | 5-Aminoisoxazole | Good | researchgate.net |

| Ethyl acetoacetate | Hydroxylamine hydrochloride | Aromatic Aldehyde | Sodium silicate, water, RT | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one | researchgate.net |

| 1,3-Dicarbonyl compound | Hydroxylamine | Alkaline medium | Isoxazole | - | nih.gov |

This table showcases condensation-based methodologies for synthesizing isoxazole derivatives, including a direct route to 5-aminoisoxazoles.

Multicomponent Reaction Approaches in Isoxazole Synthesis

Multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry by combining three or more reactants in a single pot to generate complex products, thereby increasing efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of isoxazole and isoxazolone derivatives.

One prominent example is the three-component reaction between an aldehyde, a β-ketoester, and hydroxylamine hydrochloride to produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comsemnan.ac.ir Using 4-methylbenzaldehyde in such a reaction would incorporate the desired 4-methylphenyl group at the 3-position of the resulting scaffold. These reactions can be performed under green conditions, for example, using water as a solvent or even under natural sunlight. mdpi.comsemnan.ac.ir

A one-pot, metal-free cascade reaction for synthesizing 3,4,5-trisubstituted isoxazoles has been reported, involving the reaction of α-azido acrylates with aromatic oximes. organic-chemistry.org This method provides a straightforward route to highly substituted isoxazoles under mild conditions. organic-chemistry.org While not directly yielding the title compound, these MCR strategies highlight the power of convergent synthesis for rapidly accessing diverse isoxazole libraries.

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, its chemical utility can be expanded through various functionalization and derivatization reactions. These modifications can target either the reactive 5-amine group or the peripheral phenyl ring.

Modifications at the 5-Amine Position of the Isoxazole Ring

The primary amine at the C5 position of the isoxazole ring is a key handle for further chemical modification. This group can undergo reactions typical of aromatic amines, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

For example, the 5-amino group can act as a nucleophile in condensation or coupling reactions. Research has shown the synthesis of novel 4(3H)-quinazolinone derivatives by reacting 3-phenyl-isoxazol-5-amine with appropriate precursors, demonstrating that the amine is sufficiently reactive to form new C-N bonds. nih.gov Similarly, N-arylation reactions, such as the Buchwald-Hartwig cross-coupling, represent a powerful tool for forming bonds between the 5-amino group and various aryl or heteroaryl halides, a strategy that has been successfully applied to analogous 5-amino-1,2,3-triazole systems. nih.govnih.gov

Other potential transformations include acylation to form amides, sulfonylation to form sulfonamides, and reaction with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. The reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine (B128534) has been shown to induce complex rearrangements to form imidazo[1,2-a]pyridines and indoles, indicating the diverse reactivity of the aminoisoxazole scaffold. researchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product Class | Citation |

| 3-Phenyl-isoxazol-5-amine | Quinazolinone precursor | Condensation/Coupling | 3-[(3-Phenyl-isoxazol-5-yl)amino]quinazolinone | nih.gov |

| 5-Amino-1,2,3-triazole (analogous) | (Het)aryl-Halide, Pd-catalyst, base | Buchwald-Hartwig Amination | 5-(Het)arylamino-1,2,3-triazole | nih.gov |

| 3-Aminoisoxazoline (precursor) | Amine, Base; then Oxidation | Nucleophilic Substitution | 3-Aminoisoxazole | researchgate.net |

| 2-Aryl-3-phenylaminoisoxazolone | Triethylamine | Base-induced Rearrangement | Imidazo annelated compounds | researchgate.net |

This table illustrates various synthetic transformations targeting the 5-amino position of the isoxazole ring or analogous systems.

Substituent Effects and Introduction of Diverse Moieties on the Phenyl Ring

The synthesis of analogs of this compound with different substituents on the phenyl ring is crucial for structure-activity relationship (SAR) studies in drug discovery. The electronic nature of these substituents can significantly influence the course and efficiency of the isoxazole ring-forming reactions.

In [3+2] cycloaddition reactions, the electronic properties of the substituent on the starting benzaldehyde (B42025) oxime or phenyloxime derivative can impact the yield. nih.gov Studies have shown that phenyloximes bearing electron-donating groups (EDGs) such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃) can result in lower yields compared to the unsubstituted phenyl ring. nih.govnih.gov Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (–CF₃) or nitro (–NO₂) often lead to higher yields. nih.govnih.gov Steric hindrance from bulky substituents on the phenyl ring can also decrease the reaction yield. nih.gov

This knowledge allows for the rational design and synthesis of a diverse library of 3-aryl-isoxazole derivatives. By starting with variously substituted benzaldehydes or phenylacetylenes, a wide range of functional groups can be incorporated onto the phenyl ring of the final isoxazole product.

| Reaction Type | Phenyl Ring Substituent | Effect on Yield | Rationale | Citation |

| [3+2] Cycloaddition | Electron-Donating (e.g., –CH₃, –OCH₃) | Lower Yield | - | nih.govnih.gov |

| [3+2] Cycloaddition | Electron-Withdrawing (e.g., –F, –CF₃, –NO₂) | Higher Yield | - | nih.govnih.gov |

| [3+2] Cycloaddition | Sterically Bulky Groups | Lower Yield | Steric Hindrance | nih.gov |

This table summarizes the observed effects of phenyl ring substituents on the yield of [3+2] cycloaddition reactions for forming the isoxazole core.

Heterocyclic Ring Fusions and Annulations Involving Isoxazole

The fusion of the isoxazole ring with other heterocyclic systems leads to the formation of polycyclic compounds with unique structural features and potential biological activities. mdpi.com These fused isoxazoles can be synthesized through various methods, often involving intramolecular cycloaddition reactions. mdpi.commdpi.com For instance, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, catalyzed by hypervalent iodine(III) species, has been shown to efficiently produce polycyclic isoxazole derivatives in high yields. mdpi.com This method is applicable to starting materials containing both electron-donating and electron-withdrawing groups. mdpi.com

Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes. mdpi.com This strategy has been successfully employed to prepare isoxazole/isoquinolinone hybrid structures. mdpi.com The synthesis can be initiated by the cycloaddition of a nitrile oxide to a 2-propargylbenzamide, followed by an Ullmann-type cyclization to construct the isoquinolinone lactam system. mdpi.com The isoxazole ring in these fused systems can undergo further transformations, such as iodination at the 4-position using N-iodosuccinimide (NIS) in trifluoroacetic acid under microwave irradiation. mdpi.com

The development of new synthetic routes to fused isoxazoles is driven by the interesting pharmacological properties exhibited by these compounds, including antipsychotic and anticonvulsant activities. mdpi.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Applications

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of isoxazole derivatives.

A variety of catalytic methods have been developed for the synthesis of isoxazoles, often aiming to improve regioselectivity and reaction efficiency. nih.gov Copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes are a well-established and highly regioselective one-pot procedure for preparing 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oximes provides a route to fluoroisoxazoles under mild conditions. nih.gov

Hypervalent iodine species have been utilized as catalysts in the intramolecular oxidative cycloaddition of aldoximes to yield fused isoxazoles. mdpi.com This catalytic system is effective for both alkene- and acetylene-tethered starting materials. mdpi.com Palladium catalysis has also been employed in cascade annulation/allylation reactions of alkynyl oxime ethers with allyl halides to produce functionalized isoxazoles. organic-chemistry.org Furthermore, metal-free synthetic routes are gaining attention to avoid the costs and toxicity associated with metal catalysts. rsc.org

| Catalyst/Reagent | Reactants | Product | Reference |

| Copper(I) | Nitrile oxides and terminal acetylenes | 3,5-disubstituted isoxazoles | nih.govorganic-chemistry.org |

| Gold | (Z)-2-alkynone O-methyl oximes | Fluoroisoxazoles | nih.gov |

| Hypervalent iodine(III) | Alkyne- or alkene-tethered aldoximes | Fused isoxazoles | mdpi.com |

| Palladium | Alkynyl oxime ethers and allyl halides | Functionalized isoxazoles | organic-chemistry.org |

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents in chemical synthesis. acs.orgacs.org DESs are mixtures of Lewis or Brønsted acids and bases that form a eutectic mixture with a lower melting point than the individual components. acs.orgacs.org Choline chloride:urea is a commonly used DES that has been successfully employed in the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles and isoxazolines. acs.orgacs.org The use of DES in these reactions can be essential, as the reaction may not proceed in its absence. acs.orgacs.org Furthermore, the DES can often be recovered and reused multiple times without a significant decrease in product yield. acs.orgacs.org

Other sustainable methodologies include the use of water as a solvent and ultrasound irradiation. nih.govrsc.org For example, an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles has been reported using ultrasound radiation without any catalyst. nih.gov This method offers advantages such as milder reaction conditions, easier work-up, and shorter reaction times. nih.gov The use of agro-waste-based catalysts, such as WEOFPA in glycerol, has also been explored for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov

| Sustainable Method | Reactants | Product | Reference |

| Deep Eutectic Solvent (Choline chloride:urea) | Aldehydes, hydroxylammonium chloride, N-chlorosuccinimide, alkynes | 3,5-disubstituted isoxazoles | acs.orgacs.org |

| Ultrasound Irradiation | Not specified | 3-alkyl-5-aryl isoxazoles | nih.gov |

| Water as solvent with DABCO catalyst under ultrasonication | Ethyl nitroacetate (B1208598) and aromatic aldehydes | Isoxazole derivatives | rsc.org |

| Agro-waste catalyst (WEOFPA) in glycerol | Aromatic/heteroaromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | nih.gov |

Chemical Reactivity and Rearrangement Studies of this compound Derivatives

The chemical reactivity of the isoxazole ring allows for various transformations and rearrangements, leading to a diverse range of derivatives. The presence of substituents on the isoxazole ring significantly influences its reactivity and the types of reactions it can undergo. researchgate.net For instance, branching at the C-5 position of the isoxazole has been shown to affect its biological activity. researchgate.net

The isoxazole ring can be cleaved under different conditions, providing access to other functionalized compounds. For example, isoxazoles can be transformed into β-aminoenones. acs.org The N-O bond in the isoxazole ring is relatively labile and can be cleaved to facilitate further synthetic modifications. acs.org

Rearrangement reactions of isoxazole derivatives can also occur. For example, the treatment of α-haloketoximes with phosphine, acyl chloride, and a base can lead to the formation of rearranged isoxazoles under specific conditions. organic-chemistry.org The specific reaction pathways and products are highly dependent on the starting materials and reaction conditions.

Spectroscopic Characterization of Synthesized Compounds and Their Intermediates

The structural elucidation of synthesized isoxazole derivatives and their intermediates is crucial and is typically achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing isoxazole derivatives. researchgate.netnih.govacgpubs.org In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the isoxazole ring and its substituents provide valuable structural information. For instance, the disappearance of signals from starting materials and the appearance of new signals corresponding to the isoxazole ring protons confirm the formation of the desired product. acgpubs.org In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the isoxazole ring (typically around δ 150-170 ppm for C3 and C5, and δ 100-115 ppm for C4) are characteristic. nih.gov The appearance of a signal around 81.5 ppm can be evidence of the C-O bond in the isoxazole ring. acgpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. researchgate.net Characteristic absorption bands for the isoxazole ring include C=N and C-O-N stretching vibrations. researchgate.net Aromatic C-H stretching vibrations and N=O stretching bands can also be observed. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming the molecular formula. nih.gov

X-ray Crystallography: In some cases, single-crystal X-ray crystallography is used to unambiguously determine the three-dimensional structure of the synthesized compounds, including the stereochemistry and regioselectivity of the reactions. mdpi.com

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is sometimes used in the characterization of isoxazole derivatives. acs.org

The combination of these spectroscopic techniques allows for the comprehensive characterization of novel isoxazole derivatives and their intermediates, ensuring the correct structures have been synthesized. researchgate.netacgpubs.orgacs.org

Mechanistic Investigations and Molecular Targets of 3 4 Methylphenyl Isoxazol 5 Amine

Enzyme Inhibition and Kinase Targeting

The isoxazole (B147169) ring system is a versatile scaffold for designing inhibitors of various enzymes and kinases due to its unique electronic properties and ability to participate in diverse molecular interactions. biolmolchem.commdpi.com Derivatives of this scaffold have been investigated for their ability to target key proteins involved in cancer and other diseases.

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway, making it an attractive target for cancer therapy. nih.gov Inhibition of ATR can sensitize cancer cells, particularly those with compromised ATM signaling, to DNA-damaging agents. nih.gov While direct studies on 3-(4-Methylphenyl)isoxazol-5-amine are limited, complex molecules incorporating a 3-phenyl-isoxazole core have been developed as potent ATR inhibitors. For instance, VX-970 (M6620), the first ATR inhibitor to enter clinical trials, is based on a 2-aminopyrazine (B29847) core linked to a 3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl moiety. nih.gov This highlights the potential of the 3-aryl-isoxazole scaffold as a building block for developing potent and selective ATR kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that mediates angiogenesis, a process crucial for tumor growth and metastasis. nih.govcitedrive.comresearchgate.net Consequently, inhibiting VEGFR2 is a major strategy in cancer therapy. nih.govnih.gov Several studies have demonstrated that isoxazole-based derivatives can act as potent VEGFR2 inhibitors. nih.govnih.govdovepress.com

Quantitative Structure-Activity Relationship (QSAR) studies have revealed that the presence of electron-donating groups on the benzene (B151609) ring attached to the isoxazole core is beneficial for VEGFR2 inhibitory activity. nih.govcitedrive.comresearchgate.net This is particularly relevant for this compound, as the 4-methyl group (p-tolyl) is an electron-donating group. Molecular docking studies of related isoxazole derivatives show that they can bind effectively to the VEGFR2 active site, interacting with key amino acid residues such as Cys919, Asp1046, and Glu885. nih.govcitedrive.com For example, certain isoxazole-based carboxamides and hydrazones have shown potent VEGFR2 inhibition with IC₅₀ values in the nanomolar range, comparable to the reference drug Sorafenib. nih.gov The structure-activity relationship (SAR) suggests that the isoxazole ring helps to correctly orient the necessary functional groups for kinase inhibition. mdpi.com

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Isoxazole-based Carboxamide (Compound 8) | VEGFR2 | 25.7 nM | nih.gov |

| Isoxazole-based Hydrazone (Compound 10a) | VEGFR2 | 28.2 nM | nih.gov |

| Sorafenib (Reference) | VEGFR2 | 28.1 nM | nih.gov |

| Piperazinylquinoxaline derivative (Compound 11) | VEGFR2 | 0.192 µM | dovepress.com |

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is an established strategy for cancer treatment. tandfonline.com Several HDAC inhibitors have been approved for clinical use. tandfonline.com Research into novel HDAC inhibitors has explored the use of the isoxazole scaffold. drugbank.com Specifically, derivatives containing a 3-hydroxy-isoxazole moiety have been identified as a novel zinc-binding group (ZBG) for inhibiting HDAC6, a specific isoform targeted in cancer therapy. tandfonline.comnih.govresearchgate.net These compounds demonstrated good potency, with the most active reaching an IC₅₀ of 700 nM against HDAC6. tandfonline.comnih.govresearchgate.net Molecular docking studies predict that the 3-hydroxy-isoxazole group coordinates with the catalytic zinc ion in the HDAC6 active site. nih.gov Other research has focused on isoxazole-3-hydroxamate-based inhibitors, which also showed potent and selective HDAC6 inhibition. acs.org While these structures differ from the 5-amino substitution of this compound, they establish the isoxazole ring as a viable scaffold for interacting with the active site of zinc-dependent enzymes like HDACs.

The isoxazole motif has been incorporated into inhibitors of various other enzymes, indicating its broad applicability in drug design. biolmolchem.com

FMS-like Tyrosine Kinase 3 (FLT3): A complex urea (B33335) derivative containing a 5-tert-butyl-isoxazol-3-yl group, AC220 (Quizartinib), was identified as an extremely potent and selective FLT3 inhibitor. nih.gov This compound has advanced to clinical trials for the treatment of Acute Myeloid Leukemia (AML). nih.gov

Other Kinases and Enzymes: One study found that a specific isoxazole derivative (compound 25a) exhibited promising inhibitory activity against Casein Kinase 2α (CK2α) and Topoisomerase IIβ, in addition to its effects on VEGFR-2. nih.gov This suggests that isoxazole-based compounds can be designed to have multi-target profiles.

Receptor Binding and Modulation

Beyond enzyme inhibition, isoxazole derivatives have been investigated for their ability to bind to and modulate the function of various receptors, particularly those in the central nervous system.

The dopamine (B1211576) transporter (DAT) is a key protein in regulating dopamine levels in the brain and is a primary target for both therapeutic agents and drugs of abuse. nih.gov Structure-activity relationship (SAR) studies have explored isoxazole-containing compounds as novel DAT inhibitors. nih.gov Specifically, the isoxazole ring has been used as a bioisostere for the methyl ester group found in cocaine and its analogs. nih.gov

In a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, the introduction of a 2-isoxazole substituent was well-tolerated and resulted in compounds with moderately high affinity for DAT. nih.gov For example, one analog demonstrated a DAT binding affinity (Kᵢ) of 14 nM. nih.gov While these tropane-based molecules are structurally distinct from this compound, the findings indicate that the isoxazole moiety can be successfully incorporated into ligands that bind to the dopamine transporter. nih.gov Other research has also pointed to the potential for isoxazole derivatives to interact with the dopamine system more broadly, suggesting their utility in developing agents for neurological and psychiatric conditions. google.com

| Compound Series | Target | Activity (Kᵢ range) | Reference |

|---|---|---|---|

| 2-Isoxazole-3α-[bis(4-fluorophenyl]tropane analogues (19a-d) | DAT | 61-94 nM | nih.gov |

| S-(+)-19a | DAT | 14 nM | nih.gov |

Sigma Receptor Affinity and its Biological Implications

Sigma receptors, including the σ-1 and σ-2 subtypes, are recognized as pluripotent drug targets for a range of pathological conditions, including psychiatric and movement disorders, cancer, and inflammation. nih.gov The σ-1 receptor, in particular, is an intracellular, ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. nih.govmdpi.com

While direct binding data for this compound is not available, the isoxazole scaffold has been successfully utilized to develop potent sigma-1 (σ1) receptor ligands. For instance, a series of N-cyclobutylaminoethoxyisoxazole derivatives have been shown to act as σ1 receptor ligands with potencies in the low nanomolar to subnanomolar range and with moderate to excellent selectivity over the σ2 receptor. mdpi.com The binding of these ligands is thought to involve an electrostatic interaction between a basic amine site on the ligand and the Glu172 residue of the receptor, a feature common to many high-affinity σ1 receptor ligands. mdpi.com

The biological implications of such receptor engagement are significant. Activation of sigma receptors can modulate various downstream signaling pathways. For example, highly selective sigma receptor ligands have been demonstrated to potentiate electrically-evoked contraction amplitudes and Ca2+ transients in rat cardiac myocytes. nih.gov This physiological effect is believed to be mediated by the activation of phospholipase C and a subsequent increase in the intracellular concentration of inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov One ligand, BD-737, induced a rapid, transient 3.2-fold increase in IP3 levels, while another, BD-1047, caused a more gradual increase, reaching 4.4-fold after five minutes. nih.gov These findings suggest that if this compound or its derivatives were to exhibit affinity for sigma receptors, they could potentially influence cellular functions through IP3-mediated signaling.

Table 1: Sigma Receptor Ligands with an Isoxazole Scaffold This table is interactive. You can sort and filter the data.

| Compound Name | Receptor Target | Reported Affinity/Potency | Potential Biological Implication |

|---|---|---|---|

| N-cyclobutylaminoethoxyisoxazole derivatives | σ1 receptor | Low nanomolar to subnanomolar Ki | Neurogenesis activities |

| BD-737 | σ1 receptor | 0.1-100 nM (functional assay) | Potentiation of cardiac contraction via IP3 pathway |

| BD-1047 | σ1 receptor | 0.01-10 nM (functional assay) | Potentiation of cardiac contraction via IP3 pathway |

Cellular Pathway Modulation

The isoxazole core is a common feature in molecules designed as anticancer agents, with many derivatives exhibiting pro-apoptotic and cell cycle-disrupting activities. For example, certain steroidal isoxazole derivatives have been identified as inducers of apoptosis. Dihydrotestosterone (DHT)-based isoxazoles have been shown to cause changes in the cell-cycle phenotype, leading to a mitotic block which is followed by the induction of apoptosis.

Furthermore, various synthetic isoxazole derivatives have demonstrated the ability to induce apoptosis in different cancer cell lines. For instance, some 3,5-disubstituted isoxazole derivatives have shown an in vitro apoptotic effect in breast adenocarcinoma cells. Other isoxazole derivatives have been specifically designed for the treatment of caspase-mediated cancer diseases. The pro-apoptotic activity of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide has been observed in A375 melanoma cells. In some cases, isoxazole derivatives have been found to act synergistically with established chemotherapeutic agents like doxorubicin (B1662922) to enhance the pro-apoptotic effect.

The mechanisms underlying these effects often involve the activation of key apoptotic proteins. Prunetrin, a flavonoid, induces apoptosis by promoting the cleavage of PARP and caspase-3, two hallmarks of apoptosis. It also affects the mitochondrial pathway by increasing the expression of cleaved caspase-9 and the pro-apoptotic protein Bak, while decreasing the anti-apoptotic protein Bcl-xL. Similarly, the isoxazole derivative MZO-2 was found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells.

Cell cycle arrest is another mechanism through which isoxazole-containing compounds may exert their effects. Some isoxazole derivatives have been reported to cause cell-cycle arrest in the G2/M phase. This is often associated with a decrease in the expression of key cell cycle proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.

Table 2: Isoxazole Derivatives and Their Effects on Apoptosis and Cell Cycle This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cell Line(s) | Observed Effect |

|---|---|---|

| Dihydrotestosterone (DHT)-based isoxazoles | Not specified | Mitotic block followed by apoptosis induction |

| 3,5-disubstituted isoxazole derivatives | Breast adenocarcinoma | In vitro apoptotic effect |

| N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | A375 melanoma | Pro-apoptotic activity |

| Isoxazole derivative MZO-2 | Jurkat cells | Inhibition of caspases 3, 8, and 9 |

| Isoxazole derivative of maslinic acid | PC-3 cancer cells | Cell-cycle arrest in G2/M phase |

Regulation of Cytokine Production (e.g., Interleukin-2, Tumor Necrosis Factor-alpha)

Isoxazole derivatives have been extensively studied for their immunomodulatory properties, including the regulation of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2). mdpi.com

Several isoxazole-containing compounds have demonstrated inhibitory effects on TNF-α production. For example, a selected indolyl-isoxazolidine derivative significantly inhibited lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in THP-1 macrophage cells. mdpi.com The compound 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) was also found to inhibit LPS-induced TNF-α production in human whole blood cultures. mdpi.com Similarly, other isoxazole derivatives have shown a weak to moderate ability to suppress LPS-induced TNF-α production. The mechanism of TNF-α regulation can involve signaling pathways such as p65-NF-κB and p38-MAPK. nih.gov

Conversely, some isoxazole derivatives have been found to stimulate the production of certain cytokines. Notably, a salicylic (B10762653) acid derivative containing an isoxazole ring, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline, was found to have mitogenic activity towards human lymphocytes and mouse splenocytes, an effect that was attributed to increased secretion of IL-2. mdpi.com This highlights the diverse immunomodulatory potential of the isoxazole scaffold, which can be either immunosuppressive or immunostimulatory depending on the specific chemical structure.

The DNA Damage Response (DDR) is a critical cellular network that detects and repairs DNA damage, and its modulation is a key strategy in cancer therapy. The isoxazole moiety has been incorporated into molecules that target key components of the DDR pathway.

A prominent example is the compound VX-970 (M6620), which features a 3-phenyl-isoxazol-5-yl group. VX-970 is a clinical-stage inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. ATR is a crucial apical kinase in the DDR that maintains genomic stability, and its inhibition can sensitize cancer cells to DNA-damaging agents. The development of such inhibitors underscores the utility of the isoxazole scaffold in targeting key proteins within the DDR.

In addition to direct enzyme inhibition, some isoxazole derivatives have shown protective effects against DNA damage. For instance, a curcumin (B1669340) isoxazole derivative was reported to provide high protection against DNA damage induced by bleomycin-iron complexes. mdpi.com This suggests that compounds based on the isoxazole framework may have the potential to intervene in DDR pathways through various mechanisms, either by inhibiting repair processes in cancer cells or by protecting normal cells from DNA-damaging insults.

Structure Activity Relationship Sar Studies of 3 4 Methylphenyl Isoxazol 5 Amine Derivatives

Impact of the 4-Methylphenyl Substituent on Biological Potency and Selectivity

The substituent at the 3-position of the isoxazole (B147169) ring, in this case, the 4-methylphenyl group, plays a pivotal role in modulating the biological activity of these derivatives. Alterations to this phenyl ring, including the position and nature of its substituents, can profoundly influence potency and selectivity.

Research indicates that hydrophobic groups on the phenyl ring are often associated with potent biological activities. nih.gov For instance, in studies on isoxazole derivatives as anticancer agents, compounds with trifluoromethyl substitutions on the phenyl ring demonstrated superior growth inhibition compared to their methyl-substituted counterparts. nih.gov The introduction of electron-withdrawing groups, such as fluorine (F) or trifluoromethyl (CF₃) at the para-position (position 4) of the phenyl ring, has been shown to enhance cytotoxicity against various cancer cell lines. nih.gov

Conversely, other studies have found that electron-donating groups can also enhance activity. For example, substitutions with methyl, methoxy (B1213986), or chloride on the phenyl group of certain isoxazole derivatives improved their efficacy against U87 glioblastoma cells. mdpi.com Specifically, the presence of methoxy groups on the benzene (B151609) ring was found to enhance anticancer activity in some series of compounds. mdpi.com The position of the substituent is also crucial; ortho-substituted bromo derivatives have shown more significant cytotoxic effects compared to other halogen-substituted analogs. nih.gov This suggests that both electronic properties and steric factors of the substituent on the phenyl ring are key determinants of biological function.

Table 1: Impact of Phenyl Ring Substituents on Anticancer Activity of Isoxazole Derivatives

| Phenyl Ring Substituent (Position) | Observed Effect on Activity | Reference |

|---|---|---|

| 4-Trifluoromethyl (-CF₃) | Enhanced cytotoxicity compared to 4-methyl | nih.gov |

| 4-Fluoro (-F) | Promoted cytotoxicity | nih.gov |

| Methyl, Methoxy, or Chloride | Enhanced activity against U87 cells | mdpi.com |

| Methoxy (-OCH₃) | Enhanced anticancer activity | mdpi.com |

| Ortho-Bromo (-Br) | Higher cytotoxic effects than other halogens | nih.gov |

This table provides an interactive summary of how different substituents on the phenyl ring influence the biological activity of isoxazole derivatives.

Role of the 5-Amine Functionality and its Chemical Modifications on Activity

The 5-amine functionality is a critical component of the 3-(4-Methylphenyl)isoxazol-5-amine scaffold, often serving as a key interaction point with biological targets and a versatile handle for chemical modification. nih.govsolubilityofthings.com The primary amine group can act as a hydrogen bond donor, which is frequently essential for binding to enzymes or receptors. solubilityofthings.com

SAR studies have demonstrated that modifications to this amino group can drastically alter the biological profile of the molecule. For example, in a series of cyclooxygenase (COX) inhibitors, the replacement of a methyl group with a primary amino group at the 5-position led to a significant improvement in both COX-1 selectivity and inhibitory activity. nih.gov This highlights the favorability of the unsubstituted -NH₂ group in certain contexts.

Conversely, further substitution of the amine can be detrimental to activity. The same study found that converting the primary amine to N,N-dialkyl or N,N-diacetyl derivatives resulted in compounds with little to no activity. nih.gov This suggests that the hydrogen-bonding capacity of the primary amine is crucial for its interaction with the COX enzyme and that bulky substituents on the nitrogen atom may introduce steric hindrance, preventing optimal binding. The chemical reactivity of the 5-amino group is also an important consideration in synthetic design, as it has been noted to be less reactive than other amino groups within the same molecule under certain conditions. nih.govnih.gov

Table 2: Effect of 5-Amine Modification on COX-1 Inhibition

| Modification at Position 5 | COX-1 Inhibitory Activity | Reference |

|---|---|---|

| -CH₃ (Lead Compound) | Baseline Activity | nih.gov |

| -NH₂ (Amino) | Improved Activity & Selectivity | nih.gov |

| -N(Alkyl)₂ (N,N-dialkyl) | Low or No Activity | nih.gov |

This interactive table illustrates the influence of chemical changes to the 5-amine functionality on biological activity.

Influence of Substitutions on the Isoxazole Ring and Their Pharmacological Implications

The isoxazole ring itself is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of pharmacological properties. nih.govst-andrews.ac.uk Besides the groups at the 3- and 5-positions, introducing substituents at the C-4 position of the isoxazole ring can significantly impact biological activity by altering the molecule's shape, electronics, and potential for interaction with its target.

Detailed SAR studies on a series of trisubstituted isoxazoles designed as allosteric ligands for the nuclear receptor RORγt provide a clear example of the influence of C-4 substituents. In this series, the C-4 position was explored by introducing various linkers connecting to a benzoic acid moiety. dundee.ac.uk An ether linkage at C-4 resulted in a highly potent compound. dundee.ac.uk Replacing the ether with a thioether linkage led to a significant drop in potency, potentially due to changes in bond angles and length that shifted the position of the core scaffold in the binding pocket. dundee.ac.uk Furthermore, a methylated amine linker at C-4 also reduced potency, likely because of restricted bond rotation, which can incur an entropic penalty upon binding. dundee.ac.uk

Table 3: Influence of C-4 Isoxazole Ring Substitutions on RORγt Inverse Agonist Potency

| C-4 Linker Type | Relative Potency (IC₅₀) | Reference |

|---|---|---|

| Methylene (B1212753) amine (-CH₂-NH-) | Baseline (230 nM) | dundee.ac.uk |

| Ether (-CH₂-O-) | High Potency (12 nM) | dundee.ac.uk |

| Thioether (-CH₂-S-) | Lower Potency (110 nM) | dundee.ac.uk |

This interactive table summarizes research findings on how substitutions at the C-4 position of the isoxazole ring affect biological potency.

Heterocyclic Ring Modifications and Their Effect on Structure-Activity Relationships

Bioisosteric replacement, where one functional group or ring system is replaced by another with similar steric and electronic properties, is a common strategy in drug design. Modifying the core structure by replacing either the 4-methylphenyl group or the isoxazole ring itself with other heterocyclic systems can lead to significant changes in activity, selectivity, and pharmacokinetic properties.

A prominent example is the comparison between isoxazole and its close bioisostere, pyrazole (B372694). In the development of JNK inhibitors, replacing a pyrazole moiety with an isoxazole group was a key step in reducing off-target p38 kinase activity, thereby improving selectivity. nih.gov Conversely, in the search for antituberculosis agents, isoxazole derivatives were found to display higher potency than their pyrazole counterparts. mdpi.com The choice between isoxazole and other heterocycles like oxazole (B20620) can also be critical. For instance, isoxazole-oxazole hybrids showed different inhibitory profiles against stearoyl-CoA desaturase (SCD) enzymes compared to isoxazole-isoxazole hybrids. mdpi.com

This principle of "scaffold hopping" allows chemists to explore new chemical space and fine-tune the properties of a lead compound. The introduction of rings like thiophene, thiazole, or indole (B1671886) can enhance binding interactions or improve properties such as metabolic stability. acs.orgacs.org

Table 4: Comparative Activity of Isoxazole vs. Pyrazole Scaffolds as JNK Inhibitors

| Compound Scaffold | JNK3 Potency (IC₅₀) | p38 Potency (IC₅₀) | Selectivity (p38/JNK3) | Reference |

|---|---|---|---|---|

| Pyrazole-based lead | 20 nM | 40 nM | 2-fold | nih.gov |

This interactive table compares the potency and selectivity profiles resulting from a heterocyclic ring modification.

Rational Design Principles for Optimized Isoxazole Analogs and Lead Compound Development

The development of optimized isoxazole analogs from an initial hit or lead compound is guided by several rational design principles derived from accumulated SAR data. These principles aim to enhance desired biological activities while minimizing off-target effects and improving drug-like properties. nih.gov

Key strategies include:

Structure-Based Design: When the structure of the biological target is known, molecular docking and analysis of co-crystal structures can guide modifications. dundee.ac.uknih.gov This allows for the design of analogs that form specific, high-affinity interactions with the target, such as the hydrogen bonds and hydrophobic interactions observed for RORγt and xanthine (B1682287) oxidase inhibitors. dundee.ac.uknih.gov

SAR-Guided Modification: Systematic modification of the lead compound, as detailed in the sections above, is crucial. This involves exploring substitutions on the phenyl ring, altering the 5-amine functionality, and introducing groups at the C-4 position of the isoxazole to build a comprehensive understanding of the SAR. nih.govnih.gov

Bioisosteric Replacement and Scaffold Hopping: As discussed, replacing the isoxazole or phenyl rings with other heterocycles can be a powerful tool to modulate potency, selectivity, and pharmacokinetic parameters. nih.govnih.gov This was a key strategy in the development of potent RET kinase inhibitors. nih.gov

Hybridization/Active Subunit Combination: This principle involves combining the isoxazole core with other known pharmacophores or active fragments to create hybrid molecules with potentially synergistic or enhanced activity. nih.govnih.gov

Optimization of Physicochemical Properties: Rational design also focuses on improving properties beyond potency. Modifications are often aimed at enhancing solubility, metabolic stability, and cell permeability to translate in vitro potency into in vivo efficacy, as exemplified in the optimization of JNK inhibitors. nih.gov The design of the ATR kinase inhibitor VX-970 involved the careful optimization of polar interactions to achieve desired properties. nih.gov

By applying these principles, medicinal chemists can systematically evolve a simple scaffold like this compound into a highly optimized lead compound for further preclinical and clinical development. nih.govresearchgate.net

Computational and Theoretical Chemistry Applications in 3 4 Methylphenyl Isoxazol 5 Amine Research

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3-(4-Methylphenyl)isoxazol-5-amine. researchgate.netirjweb.com DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. researchgate.netresearchgate.net

Molecular Geometry and Electronic Structure Analysis of Isoxazole (B147169) Systems

DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, of isoxazole derivatives. irjweb.comresearchgate.net For instance, studies on similar isoxazole systems have revealed that the bond lengths and angles within the isoxazole ring are consistent with expected values. researchgate.net The planarity of the molecular skeleton, excluding certain substituents, is another key feature that can be accurately predicted. researchgate.net

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. irjweb.comnih.gov The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. irjweb.com For example, a smaller energy gap suggests that the molecule is more reactive and that charge transfer can occur more readily within the molecule. irjweb.com

Table 1: Representative Bond Lengths and Angles in Isoxazole Derivatives (from DFT studies)

| Parameter | Typical Value (Å or °) | Reference |

| N-O bond length | ~1.3-1.4 | researchgate.net |

| C-N bond length | ~1.3-1.4 | researchgate.net |

| C-O bond length | ~1.3-1.4 | researchgate.net |

| C-C bond length | ~1.4 | researchgate.net |

| O-N-C bond angle | ~105-110 | irjweb.com |

| N-C-C bond angle | ~108-112 | irjweb.com |

| C-C-O bond angle | ~105-110 | irjweb.com |

Note: These are generalized values and can vary depending on the specific substituents on the isoxazole ring.

Vibrational Frequencies and Spectroscopic Predictions for Isoxazoles

DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net The scaling of computed harmonic frequencies is a common practice to improve the agreement with experimental results. researchgate.net

Atomic Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is a key determinant of its chemical behavior. DFT calculations can provide detailed information about the atomic charges on each atom in the this compound molecule. researchgate.netresearchgate.net This information helps in understanding the molecule's polarity and its potential for electrostatic interactions.

Molecular Electrostatic Potential (MEP) maps are a visual representation of the electrostatic potential on the surface of a molecule. readthedocs.ioresearchgate.netscispace.com These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Red-colored regions on an MEP map typically indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). This information is critical for predicting how the molecule will interact with other molecules, including biological targets. scispace.com For example, the MEP can highlight regions prone to hydrogen bonding or other non-covalent interactions.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, binds to a biological target, typically a protein. nih.govmdpi.comresearchgate.net

Ligand-Protein Binding Mode Predictions and Interaction Analysis

Molecular docking predicts the preferred orientation and conformation of a ligand within the binding site of a protein. nih.govacs.orgresearchgate.net This process generates a docking score, which estimates the binding affinity between the ligand and the protein. mdpi.com By analyzing the docked pose, researchers can identify the key amino acid residues in the protein's active site that interact with the ligand. acs.orgacs.org These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, studies on various isoxazole derivatives have identified crucial hydrogen bonding interactions with specific residues in the active sites of enzymes like cyclooxygenases (COX) and carbonic anhydrases. nih.govacs.org

Conformational Analysis of Active Sites and Binding Pockets

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time. nih.govnih.gov These simulations can reveal the flexibility of both the ligand and the protein's active site, providing a more realistic picture of the binding event. nih.gov MD simulations help in assessing the stability of the predicted binding mode and can reveal conformational changes in the active site upon ligand binding. nih.govmdpi.com Analysis of the simulation trajectory can identify stable hydrogen bonds and other persistent interactions that are crucial for the ligand's activity. nih.gov This detailed understanding of the conformational dynamics of the binding pocket is essential for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Key Computational Techniques and Their Applications in Isoxazole Research

| Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Molecular geometry optimization, electronic structure analysis, spectroscopic prediction, electrostatic potential mapping. | Bond lengths, bond angles, HOMO-LUMO gap, vibrational frequencies, charge distribution, reactive sites. researchgate.netirjweb.comresearchgate.netresearchgate.netresearchgate.net |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. | Preferred ligand orientation, key interacting amino acid residues, prediction of binding strength. nih.govmdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes. | Conformational changes, stability of binding interactions over time, flexibility of the active site. nih.govmdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that establish a relationship between the chemical structure of a series of compounds and their biological functions. wikipedia.org This approach is crucial for understanding how specific structural modifications influence the activity of isoxazole-based molecules, thereby enabling the rational design of new derivatives with enhanced potency and desired properties. jocpr.comnih.gov The general form of a QSAR model can be expressed as:

Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

These models are applied across various stages of drug development, from virtual screening and lead optimization to predicting toxicity and other biological effects. jocpr.com

The development of robust and predictive QSAR models is a cornerstone of modern drug design for isoxazole-containing compounds. These models are built using statistical methods that correlate molecular descriptors with experimentally determined biological activities, such as anti-inflammatory, anticancer, or receptor agonistic effects. nih.govmdpi.comnih.gov The process involves collecting a dataset of compounds with known activities, calculating relevant descriptors, building a model using techniques like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation to ensure predictive accuracy. jocpr.comlongdom.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comnih.gov These techniques analyze the steric and electrostatic fields surrounding the aligned molecules to derive a correlation with their biological activity.

In a notable study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, both CoMFA and CoMSIA models were developed that demonstrated strong predictive ability. mdpi.comnih.gov A training set of 203 compounds was used to construct the models, which were then validated by their ability to predict the activity of a separate test set of compounds. nih.gov The statistical significance of these models is paramount and is assessed using several parameters. nih.govnih.gov

Table 1: Statistical Parameters for 3D-QSAR Models of Isoxazole Derivatives as FXR Agonists

| Parameter | Description | CoMFA Model | CoMSIA Model |

|---|---|---|---|

| q² | Cross-validated correlation coefficient (Leave-One-Out) | 0.664 | 0.706 |

| r² | Non-cross-validated correlation coefficient | 0.960 | 0.969 |

| r²_pred | Predictive correlation coefficient for the external test set | 0.872 | 0.866 |

Data sourced from a 3D-QSAR study on isoxazole derivatives targeting the farnesoid X receptor (FXR). mdpi.comnih.gov

The high values for q², r², and r²_pred indicate that the developed models have strong internal stability and excellent predictive power for new compounds. mdpi.comnih.gov Such validated models are invaluable for the virtual screening of large chemical libraries to prioritize the synthesis and testing of the most promising candidates, thereby accelerating the discovery of new therapeutic agents. jocpr.com

A primary outcome of QSAR studies is the identification of specific molecular descriptors that are critical for biological activity. longdom.org These descriptors quantify various aspects of a molecule's structure and properties, including its size, shape, lipophilicity, and electronic features. jocpr.com By understanding which descriptors positively or negatively influence activity, medicinal chemists can strategically modify a lead compound, such as this compound, to enhance its therapeutic potential.

Key molecular descriptors can be broadly categorized:

Physicochemical Properties: These include parameters like the partition coefficient (cLogP), which measures lipophilicity, molar refractivity (related to volume and polarizability), and molecular weight. longdom.org

Electronic Descriptors: These describe the electronic aspects of a molecule, such as electronegativity, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). longdom.orgmdpi.com

Topological/Structural Descriptors: These are numerical representations of molecular structure, including the number of hydrogen bond donors and acceptors, and various connectivity indices. longdom.org

3D (Steric and Electrostatic) Descriptors: Derived from 3D-QSAR methods like CoMFA and CoMSIA, these descriptors map the influence of steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding potential in the space around the molecule. mdpi.comnih.gov

In the 3D-QSAR study of isoxazole derivatives as FXR agonists, contour maps generated from the CoMFA and CoMSIA models revealed crucial structural requirements. The analysis showed that the presence of hydrophobicity at the R₂ substituent group and an electronegative group at the R₃ position were critical for enhancing agonistic activity. mdpi.comnih.gov Furthermore, the CoMSIA model indicated that the hydrogen bond donor field made the most significant contribution to molecular activity, at 30.3%. mdpi.com

Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Isoxazole Derivatives

| Descriptor Type | Specific Descriptor/Field | Influence on Activity | Source |

|---|---|---|---|

| 3D Hydrophobic Field | Hydrophobicity at R₂ position | Favorable for activity | mdpi.comnih.gov |

| 3D Electrostatic Field | Electronegative group at R₃ position | Favorable for activity | mdpi.comnih.gov |

| 3D Hydrogen Bond Field | Hydrogen Bond Donor | Significant favorable contribution (30.3%) | mdpi.com |

| Electronic | Electronegative Nature | Generally favorable for activity | nih.gov |

| Steric | Low Bulkiness | Favorable for activity in some series | nih.gov |

| Structural | Presence of a Benzoyl Group | Potent activity in certain anti-inflammatories | nih.gov |

This detailed understanding of structure-activity relationships allows for the targeted design of new compounds. For instance, based on these findings, a medicinal chemist aiming to optimize an isoxazole core would focus on introducing hydrophobic and electron-withdrawing substituents at the appropriate positions to maximize biological efficacy. mdpi.comnih.gov

Future Research Directions and Translational Perspectives for 3 4 Methylphenyl Isoxazol 5 Amine

Development of Advanced 3-(4-Methylphenyl)isoxazol-5-amine Analogs with Enhanced Potency and Selectivity

The future development of this compound hinges on the strategic design of advanced analogs with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core molecule to optimize its pharmacological profile. nih.govberkeley.edu

One prominent example involves the development of phenyltropane analogs for treating cocaine addiction. The compound RTI-336, which incorporates the 3-(4-methylphenyl)isoxazol-5-yl moiety, has been a key subject of such research. nih.govnih.gov By modifying substituents on the phenyl and tropane (B1204802) rings, researchers have been able to fine-tune the compound's affinity and selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) (5-HTT) and norepinephrine (B1679862) (NET) transporters. For instance, the constitutional isomer of RTI-336, known as RTI-371, where the positions of the methyl and chloro substituents are swapped, exhibits distinct pharmacological effects, highlighting the sensitivity of the biological activity to subtle structural changes. nih.gov

Future research will likely focus on:

Systematic Substituent Modification: Exploring a wide range of electron-donating and electron-withdrawing groups on the 4-methylphenyl ring to modulate electronic properties and binding interactions.

Bioisosteric Replacement: Replacing the methyl group or the entire phenyl ring with other chemical groups (bioisosteres) to improve properties like solubility, metabolic stability, and target engagement. rsc.org

Scaffold Hopping: Utilizing the 3-aryl-isoxazol-5-amine core as a starting point to design entirely new molecular frameworks that retain the key pharmacophoric features while offering novel intellectual property and potentially improved drug-like properties.

Table 1: Structure-Activity Relationship (SAR) Insights for Isoxazole (B147169) Analogs

| Compound/Series | Structural Modification | Impact on Activity/Selectivity | Reference(s) |

|---|---|---|---|

| RTI-336 vs. RTI-371 | Exchange of 4-chloro and 4-methylphenyl groups on the tropane and isoxazole rings. | RTI-336 fully substituted for cocaine in discrimination studies, while RTI-371 did not, indicating different pharmacological profiles. | nih.gov |

| 3-Aryl-4-isoxazolecarboxamides | Substitution on the amide phenyl ring. | Para-substitution was generally preferred for TGR5 agonist potency. | nih.govbohrium.com |

| 5-Amino-3-aryl-isoxazoles | Introduction of a phenylsulfonyl group at the C-4 position. | Resulted in compounds with noticeable cytotoxic properties against several cancer cell lines. | researchgate.net |

| Trisubstituted Isoxazoles | Amine linker at C-4 and a hydrogen bond-donating N-heterocycle at C-5. | Significantly increased potency for the RORγt receptor through specific polar interactions. | dundee.ac.uk |

Exploration of Novel Therapeutic Indications and Disease Models for Isoxazole Derivatives

The isoxazole nucleus is a versatile scaffold that has demonstrated a broad spectrum of biological activities, suggesting that derivatives of this compound could be explored for a wide range of diseases. nih.govrsc.orgnih.gov The inherent properties of the isoxazole ring allow it to serve as a building block for drugs targeting various clinical conditions, from infections to cancer and neurological disorders. rsc.orgresearchgate.net

Future therapeutic applications to be explored include:

Oncology: Isoxazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of kinases like ATR (Ataxia Telangiectasia and Rad3-related), which is critical for the DNA damage response in cancer cells. researchgate.netnih.gov Compounds like VX-970 (M6620), which contains a 3-phenylisoxazol-5-yl core, are being investigated to enhance the efficacy of chemotherapy. nih.gov Other isoxazole-based compounds have been found to inhibit heat shock protein 90 (Hsp90) and histone deacetylase 6 (HDAC6), both significant targets in cancer therapy. acs.org

Neurodegenerative Diseases: The ability of isoxazole derivatives to modulate receptors in the central nervous system, such as GABA-A receptors, makes them potential candidates for treating conditions like Alzheimer's and Parkinson's disease. mdpi.com

Infectious Diseases: The isoxazole core is present in antibiotics like sulfamethoxazole. rsc.org New isoxazole hybrids are being developed and tested for activity against bacterial strains, including E. coli and S. aureus, and for antitubercular properties. mdpi.com

Inflammatory and Autoimmune Diseases: Building on the success of the immunosuppressive isoxazole drug leflunomide (B1674699), new analogs can be designed as anti-inflammatory agents, potentially targeting enzymes like cyclooxygenase (COX) or receptors involved in the immune response. mdpi.comnih.gov

Table 2: Potential Therapeutic Indications for Isoxazole Derivatives

| Therapeutic Area | Potential Biological Target/Mechanism | Disease Model Examples | Reference(s) |

|---|---|---|---|

| Oncology | ATR Kinase Inhibition, Hsp90/HDAC6 Inhibition, Tubulin Inhibition | Human cancer cell lines (e.g., glioblastoma, breast cancer), Xenograft models | nih.govresearchgate.netnih.govacs.org |

| Neurological Disorders | Dopamine Transporter (DAT) Inhibition, GABA-A Receptor Modulation | Animal models of cocaine addiction, Alzheimer's disease models | nih.govmdpi.com |

| Infectious Diseases | Dihydropteroate Synthase (DHPS) Inhibition, DNA Gyrase Inhibition | In vitro cultures of bacterial strains (E. coli, S. pneumoniae), Tuberculosis models | rsc.orgmdpi.com |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) Inhibition, TGR5 Agonism | Carrageenan-induced paw edema in rodents, Models of rheumatoid arthritis | nih.govmdpi.comnih.gov |

Integration with Combination Therapy Strategies Incorporating this compound Derivatives

A significant future direction for potent isoxazole derivatives is their use in combination therapies. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of individual agents. mdpi.com

One of the most promising strategies involves combining isoxazole-based kinase inhibitors with standard cancer treatments. For example, the ATR inhibitor VX-970 (M6620), which features a 3-phenylisoxazol-5-yl moiety, is designed to be used with DNA-damaging agents like chemotherapy and radiotherapy. nih.gov Many tumor cells have defects in their DNA damage response (DDR) pathways, making them highly reliant on the ATR kinase for survival. Inhibiting ATR in these cells can lead to synthetic lethality when combined with DNA-damaging treatments. nih.gov

Similarly, the immunosuppressive isoxazole drug leflunomide is often used in combination with other disease-modifying antirheumatic drugs (DMARDs) to treat rheumatoid arthritis more effectively. mdpi.com This established clinical practice provides a strong rationale for exploring combination strategies for new isoxazole analogs in autoimmune and inflammatory diseases.

Future research in this area will focus on rationally designing combination regimens by:

Identifying synergistic interactions between isoxazole derivatives and existing drugs.

Elucidating the molecular mechanisms underlying these synergistic effects.

Evaluating the safety and efficacy of these combinations in relevant preclinical disease models.

Application of Advanced Spectroscopic and Imaging Techniques for In-Depth Mechanistic Elucidation

A deep understanding of how this compound derivatives function at a molecular level is essential for their optimization and clinical translation. Advanced analytical techniques are indispensable for this purpose.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are fundamental for confirming the chemical structure and purity of newly synthesized analogs. mdpi.comresearchgate.net

X-ray Crystallography: This powerful technique provides atomic-level resolution of how a drug molecule binds to its protein target. For example, co-crystal structures of trisubstituted isoxazoles with the RORγt receptor have revealed key hydrogen bonding and polar interactions that are critical for high-affinity binding, guiding further drug design. dundee.ac.uk

Time-Resolved Spectroscopy: Advanced methods like time-resolved photoelectron spectroscopy can be used to study the excited-state dynamics of the isoxazole ring itself. Such studies have revealed that upon photoexcitation, the isoxazole ring can undergo ultrafast ring-opening, a process that could be relevant for understanding potential phototoxicity or for designing photoactivated drugs. nih.gov

Computational Modeling: Molecular docking and dynamics simulations complement experimental data by predicting binding modes and estimating binding affinities. These in silico studies can help prioritize compounds for synthesis and testing, saving time and resources. researchgate.net

The integration of these techniques will provide a comprehensive picture of the structure-activity relationships, target engagement, and mechanism of action of novel isoxazole derivatives.

Scalable and Environmentally Conscious Synthetic Methodologies for Industrial Production

For any promising therapeutic candidate to be viable, its synthesis must be scalable, cost-effective, and environmentally sustainable. Recent advances in "green chemistry" offer powerful tools for the production of isoxazole derivatives, moving away from hazardous reagents and solvents. rsc.org

Key green synthetic strategies applicable to this compound and its analogs include:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, reducing waste, saving energy, and simplifying purification. The synthesis of isoxazol-5(4H)-ones from aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride is a well-established MCR. mdpi.comnih.govsemnan.ac.ir

Use of Green Solvents and Catalysts: Replacing traditional organic solvents with water is a major goal of green chemistry. semnan.ac.irnih.gov Furthermore, the use of biodegradable, reusable catalysts, such as amine-functionalized cellulose (B213188) or catalysts derived from agro-waste, can significantly improve the environmental footprint of the synthesis. mdpi.comnih.govrsc.org

Alternative Energy Sources: Utilizing energy sources like microwave irradiation or even natural sunlight can accelerate reaction times and reduce energy consumption compared to conventional heating. semnan.ac.irnih.gov

Table 3: Comparison of Green Synthetic Methods for Isoxazole Derivatives

| Method | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Sunlight-Mediated Synthesis | Uses natural sunlight as an energy source in water. | No catalyst, no organic solvent, rapid (17-40 min), high yields (89-97%). | semnan.ac.ir |

| Agro-Waste Catalysis | Employs a catalyst derived from waste orange peels (WEOFPA) in glycerol. | Eco-friendly, avoids hazardous solvents, inexpensive, high yields (86-92%). | nih.govrsc.org |

| Amine-Functionalized Cellulose | Uses a biodegradable and reusable catalyst in water at room temperature. | Mild conditions, simple work-up, low cost, energy saving. | mdpi.com |

| TEMPO-Catalyzed Air Oxidation | Uses TEMPO as a catalyst with air as the oxidant in water. | Fulfills green chemistry principles, gram-scale synthesis demonstrated with excellent yield. | nih.gov |

These modern synthetic approaches are crucial for making the production of isoxazole-based pharmaceuticals economically and environmentally feasible on an industrial scale.

Preclinical Development and Early-Phase Clinical Feasibility Considerations for Therapeutic Candidates

The path from a promising chemical compound to a clinically approved drug involves rigorous preclinical development. For derivatives of this compound, this process would involve several key stages.

A prime example of a compound from this family undergoing such evaluation is RTI-336. Selected for its potential as a pharmacotherapy for cocaine abuse, it has undergone extensive preclinical testing. nih.govnih.gov These studies include: